Tosylthreonylglycine methyl ester

Description

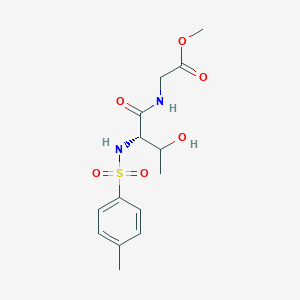

Structure

3D Structure

Properties

CAS No. |

151656-28-9 |

|---|---|

Molecular Formula |

C14H20N2O6S |

Molecular Weight |

344.39 g/mol |

IUPAC Name |

methyl 2-[[(2S)-3-hydroxy-2-[(4-methylphenyl)sulfonylamino]butanoyl]amino]acetate |

InChI |

InChI=1S/C14H20N2O6S/c1-9-4-6-11(7-5-9)23(20,21)16-13(10(2)17)14(19)15-8-12(18)22-3/h4-7,10,13,16-17H,8H2,1-3H3,(H,15,19)/t10?,13-/m0/s1 |

InChI Key |

SPMGWNOTIGDXNW-HQVZTVAUSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)NCC(=O)OC |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)O)C(=O)NCC(=O)OC |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)NCC(=O)OC |

Synonyms |

tosyl-Thr-Gly-OMe tosylthreonylglycine methyl este |

Origin of Product |

United States |

Analytical Characterization and Structural Elucidation Studies

Advanced Spectroscopic Analysis of Peptide Methyl Esters

The structural confirmation and analysis of peptide methyl esters like Tosylthreonylglycine methyl ester rely on a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Oligomerization Degree Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including protected dipeptides. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecular framework.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each proton in the molecule are expected. The aromatic protons of the tosyl group typically appear in the downfield region (around 7.3-7.8 ppm). The protons of the amino acid residues, including the α-protons, β-protons of threonine, and the methylene (B1212753) protons of glycine (B1666218), exhibit characteristic chemical shifts and coupling patterns that confirm their connectivity. The methyl ester protons would appear as a sharp singlet, typically around 3.7 ppm. niscpr.res.in The presence and integration of these signals confirm the presence of all constituent parts of the molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the peptide bond and the methyl ester would resonate at the lower field end of the spectrum (around 170 ppm). mdpi.com The aromatic carbons of the tosyl group and the various carbons of the threonine and glycine residues would appear at their characteristic chemical shifts. mdpi.com

Furthermore, advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, definitively confirming the structure of this compound. While not explicitly for oligomerization in this dipeptide, NMR can be used to study intermolecular interactions and self-assembly in protected peptides in solution. mdpi.comnih.gov

Table 1: Representative ¹H NMR Data for this compound

| Proton | Exemplary Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Tosyl-CH₃ | 2.4 | s |

| Tosyl-Ar-H | 7.3-7.8 | m |

| Thr-α-H | 4.1 | m |

| Thr-β-H | 4.2 | m |

| Thr-γ-CH₃ | 1.2 | d |

| Gly-α-CH₂ | 3.9 | d |

| Ester-OCH₃ | 3.7 | s |

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Exemplary Chemical Shift (ppm) |

|---|---|

| Tosyl-CH₃ | 21.5 |

| Tosyl-Ar-C | 127-144 |

| Thr-Cα | 59 |

| Thr-Cβ | 67 |

| Thr-Cγ | 20 |

| Gly-Cα | 41 |

| Ester-C=O | 170 |

| Amide-C=O | 169 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI/MSn, HPLC/MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing protected peptides, as it typically produces the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation. thieme-connect.de This allows for the precise determination of the molecular weight.

Tandem mass spectrometry (MS/MS or MSⁿ) provides further structural confirmation. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. researchgate.net For a dipeptide like this compound, predictable cleavages occur along the peptide backbone, resulting in b- and y-type fragment ions. The analysis of these fragments confirms the amino acid sequence. niscpr.res.in The loss of the tosyl group or the methyl ester can also be observed.

High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, further solidifying the structural assignment. researchgate.net When coupled with High-Performance Liquid Chromatography (HPLC/MS), this technique allows for the analysis of complex mixtures and the confirmation of the identity of the target compound in a sample. mdpi.comnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Mechanistic Insights

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. bas.bg For this compound, the FT-IR spectrum would display characteristic absorption bands corresponding to its various functional components.

Key vibrational bands would include the N-H stretching of the sulfonamide and the amide bond, typically observed in the region of 3200-3400 cm⁻¹. ifmo.ru The carbonyl (C=O) stretching vibrations are particularly informative. The ester carbonyl stretch is expected around 1740 cm⁻¹, while the amide I band (primarily C=O stretch) appears around 1650 cm⁻¹. mdpi.com The amide II band (N-H bending and C-N stretching) is usually found near 1550 cm⁻¹. bas.bg

The presence of the tosyl group is confirmed by the characteristic absorptions of the sulfonyl group (S=O), which typically appear as two strong bands around 1340 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations from the tosyl ring would also be present. bas.bg The study of these vibrational modes can provide insights into hydrogen bonding and the secondary structure of protected peptides. mpg.dersc.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide & Sulfonamide) | Stretching | 3200-3400 |

| C=O (Ester) | Stretching | ~1740 |

| C=O (Amide I) | Stretching | ~1650 |

| N-H (Amide II) | Bending | ~1550 |

| S=O (Sulfonyl) | Asymmetric Stretch | ~1340 |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of synthetic peptides and their derivatives.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of protected peptides like this compound. bham.ac.ukcore.ac.uk Reversed-phase HPLC (RP-HPLC) is most commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA).

The retention time of the compound is a characteristic property under specific chromatographic conditions. A pure sample of this compound will appear as a single, sharp peak in the chromatogram. mdpi.com The presence of other peaks would indicate impurities, such as starting materials, by-products from the synthesis, or degradation products. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination, which is often expressed as a percentage of the total peak area. thieme-connect.denih.gov

Analysis of Peptide Methyl Esters and Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of peptide derivatives, although it often requires derivatization to increase the volatility of the analyte. mdpi.com For a compound like this compound, which is a protected dipeptide ester, it may be sufficiently volatile for GC analysis without further derivatization, or with simple modifications. researchgate.netacs.org

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. sigmaaldrich.comsigmaaldrich.com The separated components then enter the mass spectrometer, which provides mass information for identification. The resulting chromatogram shows peaks corresponding to the different volatile components of the sample, and the mass spectrum of each peak can be used to identify the compound. nih.gov

GC-MS is particularly useful for identifying and quantifying smaller, more volatile impurities that might be present in the sample. researchgate.net Chiral GC columns can also be used to separate and analyze the enantiomeric purity of the amino acid constituents after hydrolysis and derivatization. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-tosyl-L-serylglycine ester |

| N-tosyl-L-threonylglycine ester |

| N-tosyl-L-aziridinecarbonyl-glycine ester |

| N-tosyl-3-methyl-L-aziridinecarbonylglycine ester |

| N-carbobenzoxyglycyl-L-serylglycine ester |

Stereochemical Analysis and Chiral Integrity Assessment in Peptide Synthesis

The maintenance of chiral integrity during peptide synthesis is a cornerstone of peptide chemistry. For threonine-containing peptides, and specifically for this compound, the potential for racemization at the α-carbon of the threonine residue during activation and coupling steps is a significant concern. The activation of the N-protected amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to epimerization. peptide.com The presence of the tosyl protecting group on the N-terminus and the methyl ester on the C-terminus influences the electronic and steric environment of the peptide backbone, which in turn can affect the rate of racemization.

Research findings indicate that various factors can influence the extent of racemization in peptide synthesis. These include the choice of coupling reagents, solvents, temperature, and the nature of the amino acid residues themselves. For instance, the use of carbodiimides in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) is a common strategy to minimize the loss of chiral purity. peptide.comacs.org Studies have shown that the choice of solvent can also play a crucial role; polar solvents like dimethylformamide (DMF) can sometimes promote racemization, especially when bulky amino acid residues are involved. nih.gov

The assessment of chiral integrity for a compound like this compound typically involves high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). This technique allows for the separation of diastereomers, should any racemization occur during the synthesis. By comparing the retention time of the synthesized peptide with that of a standard of known configuration, the enantiomeric excess can be accurately determined.

Table 1: Representative HPLC Data for Chiral Purity Analysis of a Protected Dipeptide

| Parameter | Value |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (L-Thr isomer) | 12.5 min |

| Retention Time (D-Thr isomer) | 15.2 min |

| Enantiomeric Excess | >99% |

| Note: This data is representative and illustrates a typical method for chiral analysis. |

Another powerful technique for stereochemical analysis is the use of chiral derivatizing agents, such as (S)- and (R)-phenylglycine methyl ester (PGME). researchgate.netnih.gov By reacting the peptide with both enantiomers of PGME, a pair of diastereomers is formed, which can then be analyzed by NMR spectroscopy or chromatography. The differences in the chemical shifts or elution times of the resulting diastereomers can be used to determine the absolute configuration of the amino acid residues within the peptide.

Furthermore, nuclear magnetic resonance (NMR) spectroscopy, particularly high-field 1H NMR, can provide valuable information regarding the stereochemistry of the peptide. Specific proton-proton coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments can help to establish the relative stereochemistry of the chiral centers.

In the context of threonine-containing peptides, another potential side reaction that can affect stereochemistry is the acid-catalyzed N-O acyl shift. peptide.com This involves the migration of the acyl group from the nitrogen to the side-chain hydroxyl group of the threonine residue. While this is reversible with base treatment, it represents a potential complication that must be monitored during synthesis and purification. peptide.com

The comprehensive stereochemical analysis of this compound, therefore, relies on a multi-faceted approach, combining chiral chromatography with spectroscopic methods to ensure the final product meets the required standards of optical purity essential for its intended applications.

Enzymatic Transformations and Biocatalytic Interactions

Enzyme-Catalyzed Synthesis Involving Amino Acid Methyl Esters

Enzymes, particularly proteases and lipases, are widely employed to catalyze the formation of peptide and ester bonds. The methyl ester group of Tosylthreonylglycine methyl ester makes it a suitable substrate for various enzyme-catalyzed coupling and polymerization reactions.

Proteases such as papain and α-chymotrypsin can be utilized to catalyze the synthesis of peptides and polypeptides from amino acid ester precursors. In these reactions, the enzyme facilitates the aminolysis of the ester, where the amino group of one monomer attacks the ester carbonyl of another, leading to chain elongation.

α-Chymotrypsin: This serine protease is known to catalyze peptide bond formation using N-acylated amino acid or peptide esters as carboxyl donors. nih.govoup.com The efficiency of the synthesis is often dependent on the nature of the N-acyl group and the amino acid residues involved, with a preference for hydrophobic or bulky residues at the C-terminal position of the donor. oup.com this compound, with its bulky N-terminal tosyl group, could serve as a donor substrate in α-chymotrypsin-catalyzed fragment condensation. The reaction's success often relies on the low solubility of the synthesized product, which drives the reaction equilibrium towards synthesis over hydrolysis. nih.gov The use of activated esters, such as 2,2,2-trifluoroethyl esters, has been shown to improve coupling efficiency compared to conventional methyl esters. rsc.org

Papain: A cysteine protease with broad substrate specificity, papain is extensively used for the chemoenzymatic polymerization of amino acid esters in aqueous and organic media. tandfonline.comacs.org It can effectively catalyze the oligomerization of various amino acid esters, leading to the formation of polypeptides. researchgate.netmdpi.com The polymerization of this compound using papain would be influenced by the reaction conditions, such as pH, temperature, and solvent system. While papain exhibits high stereospecificity towards L-amino acids, the bulky tosyl protecting group may influence the substrate's affinity for the enzyme's active site. nih.gov Research has shown that papain-catalyzed polymerization yields can be high, particularly when the resulting oligomers precipitate from the reaction medium. tandfonline.commdpi.com

Table 1: Research Findings on Protease-Catalyzed Polymerization of Amino Acid Esters

| Enzyme | Substrate Type | Key Findings | Reference |

| α-Chymotrypsin | N-Acylated Amino Acid/Peptide Esters | Synthesis is nearly quantitative under optimal conditions; product solubility is a key factor. nih.gov | nih.gov |

| α-Chymotrypsin | N-Acylated Aromatic/Hydrophobic Amino Acid Esters | Requires high concentrations of enzyme and starting materials; neutral pH is most efficient. oup.com | oup.com |

| Papain | N-Acyl-L-amino Acid Esters | Can achieve >90% yield; neutral and aromatic residues can initiate polymerization. tandfonline.com | tandfonline.com |

| Papain | Amino Acid Ethyl Esters | Co-oligomerization is possible, with yields and degree of polymerization depending on the comonomer. mdpi.com | mdpi.com |

Lipases are exceptionally versatile biocatalysts for esterification, transesterification, and aminolysis reactions, valued for their stability in organic solvents and broad substrate scope. nih.gov Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, is a prominent example used in the synthesis of pharmaceuticals and fine chemicals. nih.govtandfonline.com

In the context of this compound, CAL-B could potentially catalyze esterification at the free hydroxyl group of the threonine residue. Using an appropriate acyl donor, such as a fatty acid or another ester, CAL-B could facilitate the formation of a new ester bond, leading to a more complex, acylated dipeptide derivative. Lipase-catalyzed reactions are renowned for their high regioselectivity and enantioselectivity. tandfonline.com The synthesis of various amino acid-based esters and surfactants has been successfully achieved using lipases, demonstrating their utility in modifying N-protected amino acid derivatives. researchgate.netrsc.org

Fatty acid methyl ester (FAME) synthases are enzymes primarily involved in the production of FAMEs, which are key components of biodiesel. wikipedia.org These enzymes typically catalyze the transesterification of triglycerides or the esterification of free fatty acids with methanol. nih.govresearchgate.net

The application of FAME synthases to a substrate like this compound represents a novel area of investigation. These enzymes are highly specific for long-chain fatty acids, and their activity on a protected dipeptide methyl ester has not been documented. However, the field of biocatalysis often explores the "promiscuous" activities of enzymes, where they catalyze non-natural reactions. A hypothetical biotransformation could involve the synthase attempting to modify the peptide backbone or interact with the methyl ester, although this is highly speculative. Further research would be required to determine if any FAME synthase possesses the catalytic plasticity to recognize and transform this structurally distinct molecule.

Enzyme-Mediated Cleavage and Deprotection of Ester and Sulfonamide Moieties

Enzymatic methods offer a mild and highly selective alternative to chemical procedures for the removal of protecting groups in peptide synthesis. This is particularly valuable for complex molecules where sensitive functional groups must remain intact.

The methyl ester of this compound serves as a carboxyl protecting group. Its removal to yield the free carboxylic acid, Tosylthreonylglycine, can be achieved with high selectivity using hydrolases.

Table 2: Research Findings on Enzymatic Hydrolysis of Amino Acid Esters

| Enzyme | Substrate Type | Key Findings | Reference |

| Bacillus subtilis Esterase (BS2) | tert-Butyl esters of protected amino acids | Efficiently removes tert-butyl groups without affecting Boc, Z, and Fmoc groups. nih.gov | nih.gov |

| Candida antarctica Lipase A (CAL-A) | Methyl and benzyl (B1604629) esters | Allows mild and selective removal of methyl and benzyl moieties in high yields. nih.gov | nih.gov |

| Porcine Pancreatic Lipase (PPL) | N-Protected amino acid methyl esters | Hydrolyzes the L-amino acid ester with high yield and optical purity. nih.gov | nih.gov |

| Bacillus subtilis Esterase | General ester substrates | Purified enzyme shows maximal activity at 37°C and pH 8.0. nih.gov | nih.gov |

Esterases from Bacillus subtilis: Several esterases from Bacillus subtilis have been identified and characterized for their utility in biocatalysis. nih.govnih.gov These enzymes have been successfully used to hydrolyze a variety of ester bonds, including the selective removal of carboxyl protecting groups from peptides. nih.govnih.gov An esterase from B. subtilis would be a prime candidate for the selective cleavage of the methyl ester in this compound, operating under neutral pH and ambient temperature, thus preserving the integrity of the peptide bond and the tosyl group.

Lipases from Candida antarctica: Lipase A from Candida antarctica (CAL-A) has been specifically highlighted as a versatile reagent for the efficient and selective removal of methyl and benzyl protecting groups. nih.gov The hydrolysis would occur in an aqueous buffer system, often with a co-solvent to aid substrate solubility. Similarly, CAL-B has been used for the enantioselective hydrolysis of various β-amino acid esters. nih.gov This enzymatic approach avoids the often harsh basic or acidic conditions required for chemical saponification, which could risk racemization or cleavage of the tosyl group. chemicalforums.com

The primary advantage of using enzymes for deprotection is their exquisite chemoselectivity. In the case of this compound, the goal is to hydrolyze the C-terminal methyl ester without affecting the N-terminal tosyl (sulfonamide) group or the internal amide (peptide) bond.

Enzymes like Bacillus subtilis esterase and Candida antarctica lipase A are ideal for this purpose. nih.govnih.gov Their active sites are tailored to recognize and cleave ester bonds. They show no activity towards the highly stable sulfonamide or amide bonds under standard hydrolytic conditions. This allows for the clean conversion of the protected dipeptide ester into its corresponding dipeptide acid. This selectivity is a cornerstone of green chemistry in peptide synthesis, enabling deprotection steps that are both efficient and environmentally benign. While enzymatic methods for the removal of certain N-terminal protecting groups exist, they typically target specific functionalities not present in the tosyl group. pnas.org Therefore, the enzymatic hydrolysis of the methyl ester remains the most viable and selective biocatalytic deprotection strategy for this molecule.

Enzyme Kinetics and Substrate Specificity in Peptide Ester Biotransformations

The enzymatic hydrolysis of peptide esters is a fundamental reaction in biochemistry, often studied to elucidate the mechanisms of proteolytic enzymes. The tosyl group, being bulky and hydrophobic, plays a crucial role in the substrate's binding to the enzyme's active site, thereby affecting the kinetics of the biotransformation. Serine proteases, such as trypsin and chymotrypsin, are prominent enzymes that catalyze the hydrolysis of peptide bonds and esters.

The specificity of these enzymes is determined by the amino acid residues at and around the scissile bond. Chymotrypsin, for instance, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acid residues like phenylalanine, tryptophan, and tyrosine. libretexts.org The presence of a threonine residue in a substrate like this compound would likely influence the binding affinity and catalytic efficiency of chymotrypsin, which also shows secondary hydrolysis activity towards amino acids such as threonine. sigmaaldrich.com

Trypsin, on the other hand, exhibits a strong preference for cleaving at the C-terminus of positively charged amino acid residues, namely arginine and lysine (B10760008). Therefore, a substrate like this compound would not be an optimal substrate for trypsin. However, related tosylated amino acid esters, such as Nα-p-Tosyl-L-arginine methyl ester (TAME), are classic substrates used to assay trypsin activity. mpbio.com

The kinetic parameters of enzyme-catalyzed reactions, namely the Michaelis constant (K_m) and the catalytic constant (k_cat), provide quantitative measures of the enzyme's affinity for the substrate and its turnover rate, respectively. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency. While specific data for this compound is not available, the kinetic parameters for the hydrolysis of other tosylated esters by proteases can provide valuable insights.

Table 1: Kinetic Parameters for the Hydrolysis of a Tosylated Amino Acid Ester by Bovine β-Trypsin

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|

| Nα-Tosyl-L-arginine methyl ester (TAME) | 0.01-0.05 | 14-18 | 2.8 x 10⁵ - 1.8 x 10⁶ |

Note: Data is for a related compound and serves as an illustrative example. The values are approximate and can vary based on experimental conditions.

Role in Proteolytic Processes and Enzyme Inhibition (e.g., using related tosyl-amino acid esters)

Tosyl-amino acid derivatives have been instrumental in the study of proteolytic enzymes, not only as substrates but also as inhibitors. The tosyl group can direct the molecule to the active site of certain proteases, and modifications to the amino acid or ester portion can turn the substrate into a potent inhibitor.

Competitive inhibitors are compounds that reversibly bind to the active site of an enzyme, competing with the substrate. americanpeptidesociety.org The inhibition constant (K_i) is a measure of the inhibitor's potency; a lower K_i value indicates a more potent inhibitor. Tosylated amino acid and peptide derivatives have been developed as inhibitors for various proteases, including elastase, a serine protease involved in inflammatory processes. researchgate.net

For example, peptide-based inhibitors have been designed to target human neutrophil elastase (HNE), a key enzyme in chronic wound inflammation. researchgate.net While not directly involving this compound, these studies highlight the principle of using peptide-like structures for enzyme inhibition. The specificity of inhibition is dictated by the amino acid sequence of the inhibitor, which mimics the natural substrate of the target enzyme.

Furthermore, certain tosylated derivatives can act as irreversible inhibitors. For instance, Tosyl-L-lysine chloromethyl ketone (TLCK) is a well-known irreversible inhibitor of trypsin. wur.nl It binds to the active site of trypsin and covalently modifies a crucial histidine residue, thereby inactivating the enzyme. Similarly, Tosyl-L-phenylalanine chloromethyl ketone (TPCK) is an irreversible inhibitor of chymotrypsin.

The inhibitory potential of tosylated peptide esters against a range of proteases is an active area of research in drug discovery. The ability to selectively inhibit a specific protease has therapeutic implications for various diseases, including inflammation, cancer, and neurodegenerative disorders. nih.gov

Table 2: Inhibition Constants (K_i) of Peptide-Based Inhibitors against Human Neutrophil Elastase (HNE)

| Inhibitor | Target Enzyme | K_i (µM) |

|---|---|---|

| Peptide 1 (WCTASVPPQCYG) | HNE | 0.43 |

| Peptide 2 (MGWCTASVPPQCYG) | HNE | 0.27 |

| Peptide 3 (MGWCTASVPPQCYG(GA)₇) | HNE | 0.18 |

Note: Data is for related peptide inhibitors and serves as an illustrative example of protease inhibition by peptide-based compounds. researchgate.net

Computational Chemistry and Theoretical Studies of Peptide Methyl Esters

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathways and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reaction pathways of peptide methyl esters. While specific DFT studies on Tosylthreonylglycine methyl ester are not extensively documented in the literature, research on analogous systems like N-acetylalanylalanine methyl ester (N-aAAMe) and glycylglycine (B550881) methyl ester (GGMe) provides a strong basis for understanding its behavior. rsc.orgrsc.orgnih.gov

DFT calculations have been employed to explore the energetics of electron attachment to peptide methyl esters, a process relevant to understanding their degradation mechanisms. For instance, studies on N-aAAMe have shown that electron addition to the methyl ester group is a highly favorable reaction, with a calculated free energy of -30.7 kcal/mol and a kinetic barrier of only 9.9 kcal/mol. nih.govresearchgate.netacs.org The substantial electron affinity of the ester linkage, calculated to be 38.0 kcal/mol, provides ample energy to overcome this barrier, leading to C-O bond cleavage. nih.govresearchgate.netacs.org Similar calculations for glycine (B1666218) methyl ester also indicate that electron-induced ester C-O bond cleavage is a significant degradation pathway. nih.gov These findings suggest that the methyl ester group in this compound would also be susceptible to electron-induced degradation.

Furthermore, DFT has been used to study the conformational preferences of dipeptide methyl esters. In the gas phase, the geometries of these molecules are often dictated by intramolecular hydrogen bonds. rsc.orgrsc.org However, in an aqueous environment, modeled using a dielectric continuum, these intramolecular interactions are weakened, leading to more extended conformations with less internal strain. rsc.orgrsc.org For this compound, the bulky tosyl group and the hydroxyl group of the threonine residue would introduce additional conformational constraints and potential for hydrogen bonding, influencing its electronic structure and reactivity.

The table below summarizes key energetic parameters from DFT calculations on related peptide methyl esters, which can be extrapolated to understand the reactivity of this compound.

| Parameter | Molecule | Value (kcal/mol) | Significance for this compound |

| Free Energy of C-O Cleavage | N-acetylalanylalanine methyl ester | -30.7 nih.govresearchgate.netacs.org | Indicates a thermodynamically favorable degradation pathway for the methyl ester group. |

| Barrier for C-O Cleavage | N-acetylalanylalanine methyl ester | 9.9 nih.govresearchgate.netacs.org | Suggests a kinetically accessible pathway for ester degradation. |

| Electron Affinity of Ester Link | N-acetylalanylalanine methyl ester | 38.0 nih.govresearchgate.netacs.org | Highlights the susceptibility of the ester group to electron attachment. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscapes and intermolecular interactions of flexible molecules like peptide methyl esters in different environments. By simulating the atomic motions over time, MD provides a dynamic picture of how these molecules behave in solution.

The conformational preferences of threonine-containing dipeptides have also been investigated using techniques like NMR spectroscopy, which can be complemented by MD simulations. scispace.comresearchgate.net These studies have shown that the presence and type of protecting groups on the N-terminus, such as the tosyl group in this compound, can significantly influence the ratio of cis- to trans-conformers of the peptide bond. scispace.comresearchgate.net For dipeptides with N-terminal protecting groups, the cis/trans ratio is less dependent on the nature of the adjacent amino acid side chain. scispace.com MD simulations can further elucidate the energetic barriers between these conformational states and how they are influenced by the solvent.

The table below outlines the expected conformational and interaction characteristics of this compound based on MD simulations of related compounds.

| Property | Observation from Related Systems | Implication for this compound |

| Flexibility | Peptide methyl esters are generally less flexible than their amide analogs. rsc.org | The overall flexibility will be influenced by the rigid tosyl group and the less flexible ester linkage. |

| Solvation | Weaker solvation at the ester oxygen atoms compared to amide oxygen atoms. rsc.org | The solvation pattern will be complex, with hydrophobic regions around the tosyl and methyl groups and hydrophilic regions around the hydroxyl and carbonyl groups. |

| Conformational Isomers | N-terminal protecting groups influence the cis/trans ratio of the peptide bond. scispace.comresearchgate.net | The tosyl group will likely favor a specific conformation of the threonyl-glycine peptide bond. |

| Intramolecular H-bonds | Weaker in aqueous solution compared to the gas phase. rsc.org | Conformational landscape in solution will be dominated by interactions with water rather than internal hydrogen bonds. |

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. acs.orgmdpi.com For peptides, QSAR can be a valuable tool to predict bioactivity and guide the design of new, more potent analogs. nih.govacs.org While specific QSAR studies on this compound are not available, the general principles and methodologies can be applied.

To build a QSAR model, a set of molecular descriptors is calculated for each peptide in a training set. tandfonline.comtandfonline.com These descriptors can be physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., HOMO/LUMO energies), or topological indices. tandfonline.comtandfonline.com For peptides, specific descriptors that capture the properties of the amino acid residues are often used. acs.org

A statistical model, such as multiple linear regression (MLR), is then developed to find a mathematical relationship between the descriptors and the observed biological activity. tandfonline.comtandfonline.com The predictive power of the QSAR model is assessed using internal and external validation techniques. tandfonline.comtandfonline.com

For a molecule like this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations in the tosyl group, the amino acid residues, and the methyl ester. The resulting data would be used to build a model that could predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

The table below lists common descriptors used in peptide QSAR studies and their potential relevance to this compound.

| Descriptor Category | Examples | Relevance for this compound |

| Physicochemical | LogP, Molecular Weight, Molar Refractivity | Hydrophobicity and size are critical for membrane permeability and binding to target proteins. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Relate to the molecule's reactivity and ability to participate in electrostatic interactions. |

| Topological | Connectivity indices, Shape indices | Describe the molecule's size, shape, and degree of branching, which are important for receptor fit. |

| Amino Acid Specific | z-scales, VHSE descriptors | Quantify the properties of the threonine and glycine residues, such as hydrophobicity, steric bulk, and electronic properties. |

Enzyme-Ligand Docking and Mechanistic Modeling of Biocatalytic Processes

Enzyme-ligand docking is a computational method used to predict the binding mode of a small molecule (ligand) within the active site of a protein (enzyme). leafletpub.comnih.gov This technique is instrumental in understanding the molecular basis of enzyme catalysis and can be used to model the interaction of this compound with potential target enzymes, such as proteases or esterases.

The docking process involves generating a multitude of possible conformations and orientations of the ligand within the enzyme's binding pocket and then using a scoring function to rank them based on their predicted binding affinity. leafletpub.com For this compound, docking studies could reveal key interactions, such as hydrogen bonds between the threonine hydroxyl group and the enzyme, or hydrophobic interactions involving the tosyl group.

Mechanistic modeling builds upon docking results to investigate the catalytic mechanism of an enzymatic reaction at a quantum mechanical level. oup.com For example, if this compound were a substrate for a serine protease, mechanistic modeling could be used to study the formation of the acyl-enzyme intermediate, where the serine residue of the enzyme attacks the carbonyl carbon of the peptide bond. squarespace.com These calculations can provide detailed information about the transition state structures and activation energies of the reaction, offering insights into how the enzyme accelerates the reaction rate. escholarship.org

The table below outlines the steps and expected outcomes of a docking and mechanistic modeling study for this compound with a hypothetical enzyme target.

| Computational Step | Description | Expected Insights for this compound |

| Receptor Preparation | Preparing the 3D structure of the target enzyme, often from the Protein Data Bank (PDB). | Identification of the active site and key catalytic residues. |

| Ligand Preparation | Generating a 3D conformation of this compound. | Ensuring a realistic starting geometry for docking. |

| Molecular Docking | Predicting the preferred binding orientation of the ligand in the enzyme's active site. leafletpub.com | Identification of key hydrogen bonds, hydrophobic interactions, and steric clashes that determine binding affinity and specificity. |

| Binding Energy Calculation | Estimating the strength of the enzyme-ligand interaction. | A quantitative measure of how tightly the compound binds to the target. |

| Mechanistic Modeling (QM/MM) | Studying the chemical reaction steps using a combination of quantum mechanics (for the active site) and molecular mechanics (for the rest of the protein). | A detailed understanding of the reaction pathway, including transition states and intermediates, and the role of specific amino acid residues in catalysis. escholarship.org |

Theoretical Analysis of Stability and Degradation Mechanisms of Peptide Esters

The stability of peptide-based therapeutics is a critical factor in their development, as degradation can lead to a loss of potency and the formation of potentially harmful byproducts. encyclopedia.pubnih.gov Theoretical methods can provide a detailed understanding of the various chemical and physical degradation pathways that can affect peptide esters like this compound. royalsocietypublishing.org

Chemical instability involves the breaking or formation of covalent bonds. encyclopedia.pubnih.gov For peptide esters, several degradation routes are possible under different pH conditions. nih.gov

Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid. nih.gov The peptide bonds themselves can also undergo hydrolysis, particularly at aspartic acid residues, though this is less relevant for this compound. royalsocietypublishing.org

Deamidation and Isomerization: While not directly applicable to the primary structure of this compound, these are common degradation pathways for peptides containing asparagine, glutamine, or aspartic acid residues. encyclopedia.pub

Oxidation: The sulfur atom in the tosyl group could be susceptible to oxidation.

Photodegradation: The tosyl group, being an aromatic sulfonamide, can act as a photosensitizer, potentially leading to degradation upon exposure to light. Studies on p-toluenesulfonyl amino acid derivatives have shown that photolysis can lead to cleavage of the S-N bond and other complex photoreactions. open.ac.uk

Theoretical calculations can be used to model the reaction energetics of these degradation pathways. For example, DFT calculations can determine the activation barriers for hydrolysis under acidic or basic conditions, providing insights into the relative stability of the ester and peptide bonds. cu.edu.egresearchgate.net

Physical instability refers to changes in the non-covalent structure of the peptide, such as aggregation or adsorption to surfaces. encyclopedia.pubnih.gov For this compound, the bulky and hydrophobic tosyl group could promote self-association and aggregation in aqueous solutions. Molecular dynamics simulations can be used to study these aggregation processes at a molecular level.

The following table summarizes potential degradation pathways for this compound and the theoretical methods that can be used to study them.

| Degradation Pathway | Description | Relevant Theoretical Methods |

| Ester Hydrolysis | Cleavage of the methyl ester to a carboxylic acid. nih.gov | DFT calculations to determine activation energies for acid and base-catalyzed hydrolysis. cu.edu.egresearchgate.net |

| Peptide Bond Hydrolysis | Cleavage of the threonyl-glycine peptide bond. royalsocietypublishing.org | DFT calculations to compare the activation energy with that of ester hydrolysis. |

| Photodegradation | Light-induced cleavage, likely involving the tosyl group. open.ac.uk | Quantum chemical calculations to model excited states and reaction pathways following photoexcitation. |

| Aggregation | Self-association of peptide molecules. royalsocietypublishing.org | Molecular dynamics simulations to study the formation and structure of aggregates. |

Advanced Applications and Future Research Directions

Utility as Chiral Intermediates and Building Blocks in Complex Organic Synthesis

The inherent chirality of the threonine component of tosylthreonylglycine methyl ester makes it a valuable precursor in asymmetric synthesis. As a constituent of the "chiral pool," amino acids and their derivatives are widely employed to introduce specific stereochemistry into larger, more complex molecules. nih.govsemanticscholar.org The tosyl group plays a crucial role in this context, serving as a robust protecting group for the amine, which allows for selective reactions at other parts of the molecule. wikipedia.org

N-tosylated amino acids are versatile intermediates in the synthesis of various nitrogen-containing compounds. researchgate.net For instance, they are precursors to N-tosyl aziridines, which are highly reactive intermediates for the synthesis of alkaloids and other complex natural products. nih.govresearchgate.net The reduction of the carboxylic acid or ester functionality of a tosylated amino acid derivative yields a chiral amino alcohol, a key building block for many pharmaceuticals.

The dipeptide nature of this compound offers additional synthetic possibilities. The defined stereochemistry at the alpha-carbon of threonine can be used to direct the stereochemical outcome of subsequent reactions. The entire dipeptide ester can be incorporated as a single chiral unit into a larger molecular framework, potentially streamlining the synthesis of complex targets.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

| This compound | 1. LiAlH4 or other reducing agents 2. TsCl, base | N-Tosyl aziridine (B145994) derived from threonylglycine | Synthesis of chiral amines, alkaloids |

| This compound | Hydrolysis (e.g., LiOH) followed by coupling reactions | Chiral dipeptide acid | Incorporation into larger peptides or natural products |

| This compound | Nucleophilic attack at the ester carbonyl | Modified dipeptides with varied C-termini | Structure-activity relationship studies |

Future research in this area could focus on exploring the diastereoselective reactions of this compound, where the existing stereocenter in the threonine residue influences the creation of new stereocenters. Furthermore, its application in the synthesis of novel heterocyclic compounds and as a ligand for asymmetric catalysis warrants investigation.

Integration into Advanced Peptide and Peptidomimetic Design

In the realm of peptide science, this compound can be viewed as a protected dipeptide ready for incorporation into larger peptide chains through solid-phase or solution-phase synthesis. The N-terminal tosyl group provides protection during coupling reactions, although its bulkiness may influence the conformation of the resulting peptide. monash.edu The C-terminal methyl ester can be hydrolyzed to the corresponding carboxylic acid for subsequent amide bond formation. nih.gov

The threonine residue itself is significant in peptide structure and function. Glycosylated threonine derivatives, for example, are crucial components of glycopeptides. nih.gov The presence of the tosyl group on the amine of the threonine in this dipeptide could offer a unique scaffold for further chemical modification.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov this compound could serve as a starting point for the design of novel peptidomimetics. The amide bond can be replaced with other linkages, or the side chains can be modified to create non-natural structures. The replacement of amide bonds with ester bonds, for instance, can alter the helical structure of cyclic peptides. rsc.org

Table 2: Comparison of Functional Groups in Peptide and Peptidomimetic Design

| Functional Group in this compound | Role in Peptide Synthesis | Potential in Peptidomimetic Design |

| N-Tosyl Group | Amine protection | Inducing specific conformations, increasing lipophilicity |

| Threonine Residue | Introduction of a hydroxyl group and a chiral center | Scaffold for glycosylation or other modifications |

| Glycine (B1666218) Residue | Flexible linker | Can be replaced with more rigid spacers to constrain conformation |

| C-Terminal Methyl Ester | Protecting group for the carboxylic acid | Can be converted to other functional groups to create prodrugs or alter solubility nih.gov |

Future research could explore the synthesis of cyclic peptides incorporating the tosyl-Thr-Gly motif to study its effect on conformation and biological activity. Additionally, the development of peptidomimetics based on this scaffold could lead to new therapeutic agents.

Development of Functionalized Materials and Biosurfaces utilizing Methyl Ester Moieties

The functionalization of surfaces with biomolecules is a rapidly growing field with applications in medical implants, biosensors, and tissue engineering. rsc.org Peptides can be immobilized on surfaces to enhance biocompatibility, prevent biofilm formation, or to selectively capture other molecules. nih.govplos.org

The methyl ester group of this compound provides a handle for covalent attachment to surfaces. Surfaces with free amine groups can be functionalized through an amidation reaction with the methyl ester. Alternatively, the ester can be hydrolyzed to a carboxylic acid, which can then be coupled to aminated surfaces using standard coupling agents like EDC/NHS.

The properties of the immobilized dipeptide would then dictate the characteristics of the functionalized surface. The tosyl group would render the surface more hydrophobic, which could be useful in certain applications. The threonine and glycine residues could be further modified after immobilization to introduce other functionalities. The immobilization of antimicrobial peptides, for instance, is a promising strategy to prevent infections associated with medical devices. nih.govfrontiersin.org

Future research could involve the immobilization of this compound on various substrates, such as gold nanoparticles, polymers, and silica (B1680970) surfaces, to study the resulting surface properties and their interactions with biological systems. acs.orgacs.org The development of biosensors based on such functionalized surfaces is another promising avenue.

Analytical Derivatization Strategies for Advanced Metabolomics and Proteomics Research

In the fields of metabolomics and proteomics, chemical derivatization is often employed to improve the analytical properties of molecules, such as their volatility for gas chromatography or their ionization efficiency for mass spectrometry. rsc.orgresearchgate.netnih.gov The functional groups present in this compound make it and similar structures relevant to such strategies.

Molecules containing a tosyl group can be used as derivatizing agents themselves. The tosyl group can enhance the detectability of analytes in mass spectrometry. More relevant to the target compound, the free amine of a peptide or amino acid can be derivatized with reagents that introduce a fixed charge, thereby increasing their ionization efficiency in electrospray ionization mass spectrometry. nih.gov

Conversely, if one were to analyze this compound itself or similar N-terminally modified peptides in a complex biological sample, specific derivatization strategies could be employed. For instance, the carboxylic acid (after hydrolysis of the methyl ester) could be tagged with a fluorescent or charged moiety to enhance its detection. nih.gov Derivatization can also be used to introduce stable isotopes for quantitative proteomics studies. shimadzu-webapp.eu

Table 3: Potential Derivatization Strategies Related to this compound

| Analytical Challenge | Derivatization Approach | Relevance to this compound |

| Poor ionization of a target analyte | Derivatization with a tosyl-containing reagent | The tosyl group can improve ionization efficiency. |

| Detection of low-abundance peptides | Tagging of amine or carboxyl groups with charged moieties | The functional groups of the dipeptide are amenable to such tagging. |

| Quantification of peptides in complex mixtures | Isotopic labeling through derivatization | Stable isotopes could be incorporated into a derivatizing agent that reacts with the dipeptide. |

Future research could focus on the development of novel derivatization reagents based on the tosyl scaffold for the sensitive detection of biomolecules. Furthermore, the fragmentation patterns of tosyl-derivatized peptides in tandem mass spectrometry could be systematically studied to improve peptide sequencing algorithms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.